1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate, there are related studies on the synthesis of similar compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Synthetic Chemistry Applications
- The synthesis of thiazolo[3,2-a]pyridine derivatives through an expeditious one-pot process involving chromones showcases the compound's role in facilitating the construction of complex heterocyclic structures. This method highlights its utility in synthetic chemistry for creating compounds with potential biological activities (Terzidis et al., 2010).
- Another study delved into the synthesis and structural analysis of pyrazole derivatives, demonstrating the compound's foundational role in creating novel structures with potential for various applications, including material science and drug development (Shen et al., 2012).
Material Science Applications
- Research on lanthanide coordination polymers designed from a similar aromatic carboxylate ligand exemplifies the compound's contribution to developing materials with unique luminescent properties. Such materials are valuable for optoelectronic devices and sensors (Ramya et al., 2012).
Medicinal Chemistry and Biological Applications
- A study on new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel emphasizes the compound's role beyond biology, showcasing its utility in industrial applications. This research highlights the interdisciplinary applications of such chemical entities (Chaitra et al., 2016).
- The antimicrobial activity of new pyridine derivatives signifies the compound's potential in contributing to the development of novel antimicrobial agents. This aligns with ongoing efforts to combat microbial resistance through new chemical entities (Patel et al., 2011).
Properties
IUPAC Name |
1,3-thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-7(2-1-3-13-9)10(14)15-6-8-12-4-5-16-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLZHXQGSGMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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